molecular formula C14H13BF2O B14224460 Bis(3-fluoro-4-methylphenyl)borinic acid CAS No. 718642-09-2

Bis(3-fluoro-4-methylphenyl)borinic acid

Cat. No.: B14224460
CAS No.: 718642-09-2
M. Wt: 246.06 g/mol
InChI Key: GUBVTYHDCPBCKC-UHFFFAOYSA-N
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Description

Bis(3-fluoro-4-methylphenyl)borinic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to two 3-fluoro-4-methylphenyl groups, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-fluoro-4-methylphenyl)borinic acid typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with boron trihalides or boron alkoxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Bis(3-fluoro-4-methylphenyl)borinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which bis(3-fluoro-4-methylphenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The molecular pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in many organic transformations .

Comparison with Similar Compounds

  • 3-Fluoro-4-methylphenylboronic acid
  • 4-Fluoro-3-methylphenylboronic acid
  • Bis(pinacolato)diboron

Uniqueness: Bis(3-fluoro-4-methylphenyl)borinic acid is unique due to its dual phenyl groups substituted with fluorine and methyl groups, which enhance its reactivity and stability compared to other boronic acids and boronates. This makes it particularly valuable in specific synthetic applications where such properties are desired .

Properties

CAS No.

718642-09-2

Molecular Formula

C14H13BF2O

Molecular Weight

246.06 g/mol

IUPAC Name

bis(3-fluoro-4-methylphenyl)borinic acid

InChI

InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3

InChI Key

GUBVTYHDCPBCKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O

Origin of Product

United States

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